

# Physical and chemical properties of 4-Bromo-3-chloro-2-nitroaniline

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## Compound of Interest

Compound Name: 4-Bromo-3-chloro-2-nitroaniline

Cat. No.: B1293189

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## In-Depth Technical Guide: 4-Bromo-3-chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Bromo-3-chloro-2-nitroaniline** is a halogenated nitroaromatic compound with potential applications in organic synthesis, serving as a versatile building block for the preparation of more complex molecules in the pharmaceutical, agrochemical, and dye industries. Its specific substitution pattern offers a unique combination of electronic and steric properties that can be exploited in various chemical transformations. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of **4-Bromo-3-chloro-2-nitroaniline**, a proposed synthetic route, and expected analytical characteristics.

### Chemical and Physical Properties

While extensive experimental data for **4-Bromo-3-chloro-2-nitroaniline** is not readily available in the public domain, its fundamental properties can be identified and others can be predicted based on its structure and data from analogous compounds.

Table 1: General and Predicted Physical/Chemical Properties of **4-Bromo-3-chloro-2-nitroaniline**

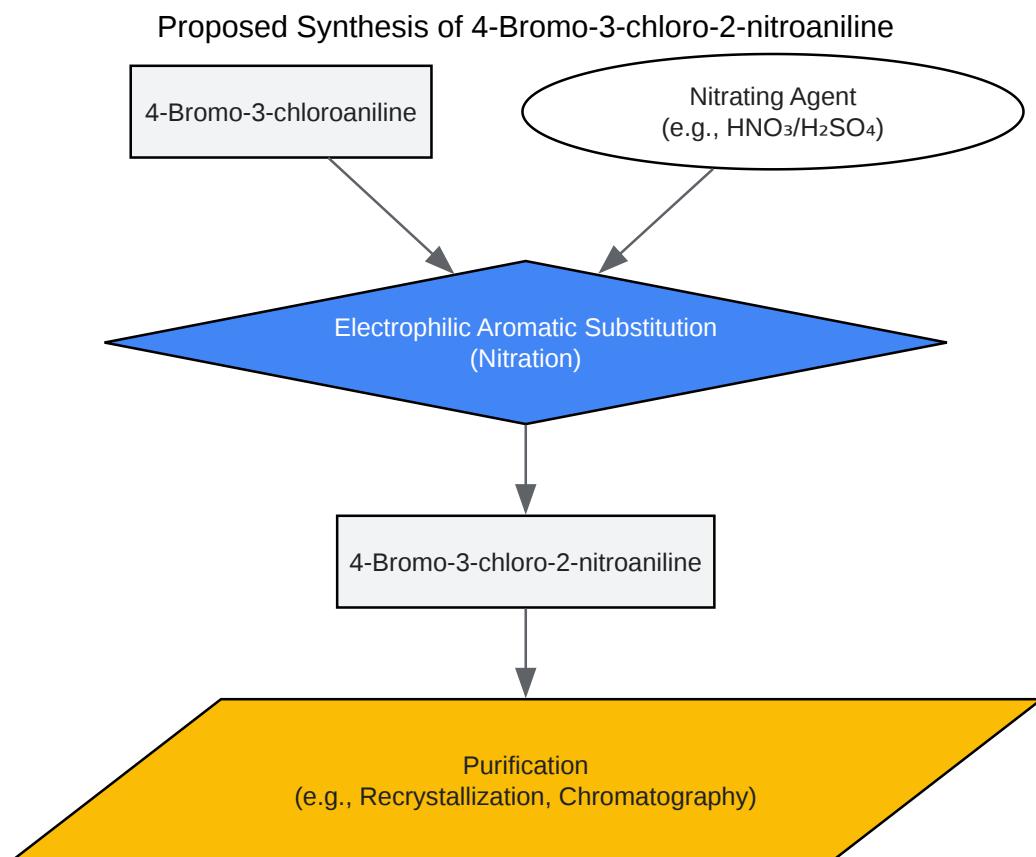
Property	Value	Source
CAS Number	1000573-99-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrCIN <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	251.47 g/mol	<a href="#">[2]</a>
Appearance	Expected to be a crystalline solid	Inferred from similar compounds
Purity	Typically available at ≥95%	<a href="#">[2]</a>
Predicted XlogP	2.9	<a href="#">[3]</a>
Storage	Store in a cool, dry, dark place.	<a href="#">[2]</a>

Note: The XlogP value is a predicted measure of lipophilicity and indicates that the compound is likely to be more soluble in organic solvents than in water.

## Synthesis

A plausible synthetic route for **4-Bromo-3-chloro-2-nitroaniline** involves the nitration of the commercially available precursor, 4-bromo-3-chloroaniline.

## Proposed Synthetic Workflow



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Caption: Proposed synthesis of **4-Bromo-3-chloro-2-nitroaniline** via nitration.

## Experimental Protocol (Hypothetical)

This protocol is a general procedure based on standard nitration reactions of substituted anilines and would require optimization.

- Dissolution of Starting Material: Dissolve 4-bromo-3-chloroaniline in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.
- Preparation of Nitrating Mixture: Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, to the solution while maintaining a

low temperature (0-5 °C) to control the exothermic reaction.

- Reaction: Stir the mixture at low temperature for a specified period, monitoring the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
- Isolation and Purification: Collect the solid product by filtration, wash with cold water to remove residual acid, and then purify by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

## Analytical Characterization (Predicted)

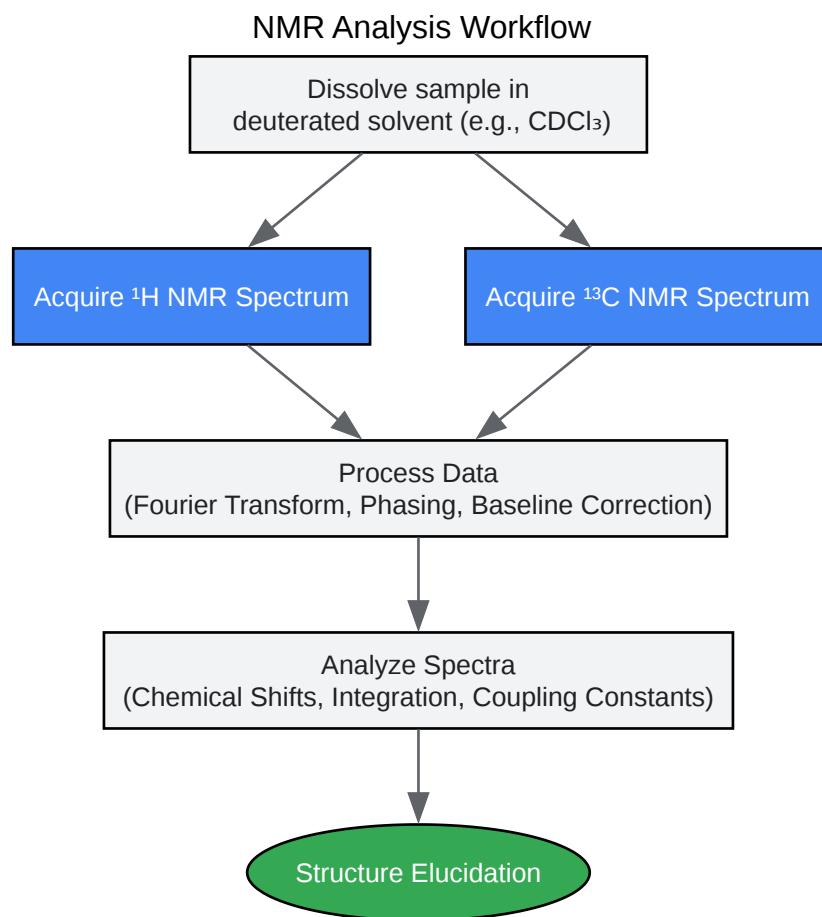
The following sections describe the expected spectral data for **4-Bromo-3-chloro-2-nitroaniline** based on the characteristic spectroscopic features of similar substituted nitroanilines.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
<sup>1</sup> H NMR	7.0 - 8.5	Doublet, Doublet	The two aromatic protons will appear as doublets due to coupling with each other. The exact chemical shifts will be influenced by the electronic effects of the substituents.
<sup>13</sup> C NMR	110 - 150	Singlet	Six distinct signals are expected for the aromatic carbons. The carbons attached to the nitro and amino groups will be the most deshielded and shielded, respectively.

A diagram illustrating the logical workflow for NMR analysis is provided below.



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Caption: A typical workflow for NMR-based structural analysis.

## Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak
N-O Stretch (Nitro, Asymmetric)	1500 - 1570	Strong
N-O Stretch (Nitro, Symmetric)	1300 - 1370	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-N Stretch (Amine)	1250 - 1350	Medium
C-Cl Stretch	600 - 800	Strong
C-Br Stretch	500 - 650	Strong

The presence of a primary amine group is typically indicated by two N-H stretching bands. The strong absorptions corresponding to the nitro group stretches are also key diagnostic peaks.[\[4\]](#) [\[5\]](#)[\[6\]](#)[\[7\]](#)

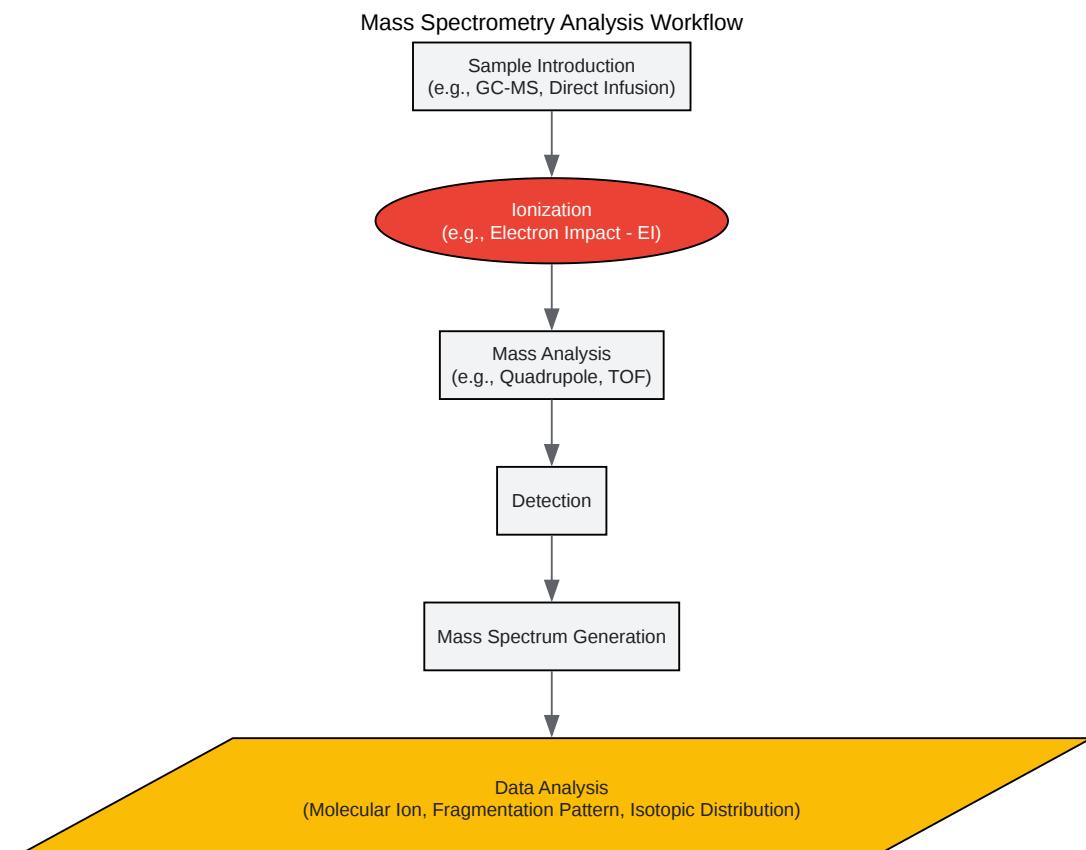
## Mass Spectrometry (MS)

In mass spectrometry, **4-Bromo-3-chloro-2-nitroaniline** is expected to show a distinct molecular ion peak. Due to the isotopic distribution of bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio) and chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern.[\[8\]](#)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value	Identity	Notes
~251/253/255	$[M]^+$	Molecular ion peak cluster, reflecting the isotopic distribution of Br and Cl.
$[M-NO_2]^+$	Loss of a nitro group	A common fragmentation pathway for nitroaromatic compounds.
Other fragments	Loss of halogens, CO, etc.	Further fragmentation can lead to a complex pattern.

The logical relationship for mass spectrometry analysis is depicted below.



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Caption: General workflow for mass spectrometry analysis.

## Safety and Handling

**4-Bromo-3-chloro-2-nitroaniline** is classified as a hazardous substance.[1]

Table 5: Hazard Statements

Hazard Code	Description
H302	Harmful if swallowed.
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

#### Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/ eye protection/ face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

## Conclusion

**4-Bromo-3-chloro-2-nitroaniline** is a halogenated aromatic compound with significant potential as an intermediate in organic synthesis. While detailed experimental data is currently limited, this guide provides a foundational understanding of its chemical and physical properties based on available information and predictions from analogous structures. The proposed synthetic route and expected analytical data offer a starting point for researchers interested in working with this compound. As with any chemical, strict adherence to safety protocols is

essential when handling **4-Bromo-3-chloro-2-nitroaniline**. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

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